molecular formula C18H18OS B13091629 4-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde

4-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13091629
M. Wt: 282.4 g/mol
InChI Key: QMNFMJJUYHIVTD-UHFFFAOYSA-N
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Description

4-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound characterized by the presence of a thiobenzaldehyde group attached to a 3-oxopropyl chain, which is further substituted with a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde typically involves the following steps:

    Formation of the 3-oxopropyl intermediate: This can be achieved through the reaction of 2,4-dimethylbenzaldehyde with an appropriate ketone under acidic or basic conditions to form the 3-oxopropyl intermediate.

    Thioaldehyde formation: The intermediate is then reacted with a thiol compound, such as thiobenzaldehyde, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and solvent selection, to maximize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiobenzaldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiobenzaldehyde derivatives.

Scientific Research Applications

4-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its specific structural features, such as the combination of a thiobenzaldehyde group with a 3-oxopropyl chain and a 2,4-dimethylphenyl substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C18H18OS

Molecular Weight

282.4 g/mol

IUPAC Name

4-[3-(2,4-dimethylphenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C18H18OS/c1-13-3-9-17(14(2)11-13)18(19)10-8-15-4-6-16(12-20)7-5-15/h3-7,9,11-12H,8,10H2,1-2H3

InChI Key

QMNFMJJUYHIVTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CCC2=CC=C(C=C2)C=S)C

Origin of Product

United States

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